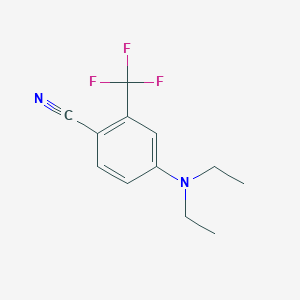![molecular formula C5H6N2S B12536033 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-16-8](/img/structure/B12536033.png)
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazabicyclo[221]hept-5-ene-3-thione is a bicyclic compound that features a unique structure with two nitrogen atoms and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product scaffolds, including diazabicyclo[2.2.1]heptane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This typically includes optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as epoxides, lactones, and polyfunctionalized bicyclic systems .
Scientific Research Applications
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron density transfers and bond formation/breaking processes. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Shares a similar bicyclic structure but differs in the position of the nitrogen atoms and the presence of a thione group.
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness
2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione is unique due to its specific arrangement of nitrogen atoms and the presence of a thione group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
653603-16-8 |
|---|---|
Molecular Formula |
C5H6N2S |
Molecular Weight |
126.18 g/mol |
IUPAC Name |
2,7-diazabicyclo[2.2.1]hept-5-ene-3-thione |
InChI |
InChI=1S/C5H6N2S/c8-5-3-1-2-4(6-3)7-5/h1-4,6H,(H,7,8) |
InChI Key |
FNEOSHRHIQZMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2NC1C(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



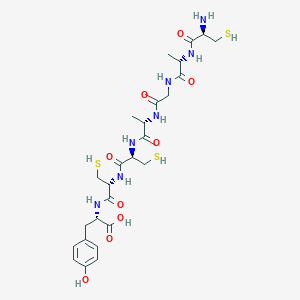
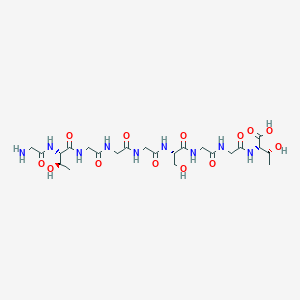
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
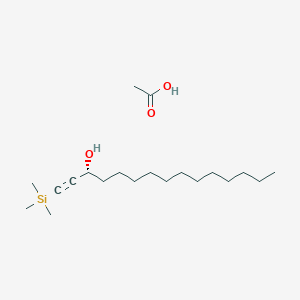
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
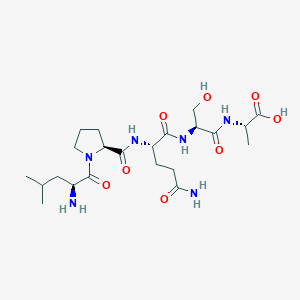
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
